Ethyl 2-(difluoromethyl)nicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(difluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-4-3-5-12-7(6)8(10)11/h3-5,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABUTERAQIWNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801188033 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(difluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801188033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346541-56-7 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(difluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346541-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-(difluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801188033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Ethyl 2 Difluoromethyl Nicotinate and Its Analogs
De Novo Construction Approaches to 2-Difluoromethylated Pyridine (B92270) Systems
Building the pyridine ring from acyclic precursors offers a powerful method for controlling the substitution pattern with high regioselectivity.
A notable de novo synthesis of 2-difluoromethyl pyridines has been developed that is both scalable and regioselective, utilizing readily available commodity chemicals. nih.govacs.org This approach is significant as it avoids the often challenging late-stage introduction of the difluoromethyl group. The core of this strategy involves the construction of the pyridyl subunit around the difluoromethyl moiety. nih.govacs.org This method provides a user-friendly pathway to a diverse range of substitution patterns on the pyridine ring system. nih.govacs.org
The key to the de novo approach is the strategic use of building blocks that already contain the difluoromethyl group. nih.govacs.orgnih.gov This methodology allows for the transformation of simple, difluorinated precursors into more complex molecules. nih.gov The conscious design and synthesis of new difluorinated building blocks are central to this strategy, enabling the construction of a library of difluoromethyl compounds. nih.gov This is exemplified by the synthesis of pseudopeptides bearing a terminal difluoromethyl group through the Ugi reaction, showcasing the versatility of these building blocks. nih.gov
Functionalization and Derivatization Methods for Introducing the Difluoromethyl Moiety
The introduction of a difluoromethyl group onto a pre-formed pyridine ring is a common and valuable strategy in medicinal chemistry.
Copper-catalyzed reactions have emerged as a robust method for the difluoromethylation of aromatic and heteroaromatic systems. nih.govberkeley.eduacs.org One such approach involves the copper-catalyzed deaminative difluoromethylation, where an amino group serves as a handle for the introduction of the CF2H moiety. nih.gov This method is particularly valuable for the late-stage modification of complex molecules containing amino groups. nih.gov
Another effective copper-mediated method is the cross-coupling of aryl and vinyl iodides with a difluoromethyl source. berkeley.edu This reaction proceeds in high yield with good functional group compatibility, utilizing reagents like CuI, CsF, and TMSCF2H. berkeley.edu Furthermore, copper-catalyzed benzylic C–H difluoromethylation directed by N-chloroamides represents a novel strategy for C–C bond formation. acs.org This scalable protocol demonstrates broad substrate scope and functional group tolerance, making it suitable for the late-stage difluoromethylation of bioactive molecules. acs.org
Table 1: Overview of Copper-Mediated Difluoromethylation Reactions
| Reaction Type | Key Reagents | Substrate Scope | Key Features |
| Deaminative Difluoromethylation | Cu catalyst, difluoromethyl source | Alkyl pyridinium (B92312) salts (from amines) | Converts NH2 group to CF2H group; good for late-stage functionalization. nih.gov |
| Cross-Coupling | CuI, CsF, TMSCF2H | Aryl and vinyl iodides | High yield, good functional group compatibility. berkeley.edu |
| C–H Difluoromethylation | Cu catalyst, N-chloroamides | Benzylic C-H bonds | Scalable, broad substrate scope, late-stage modification. acs.org |
A powerful alternative for synthesizing difluoromethyl analogs is through the partial reduction of trifluoromethylarenes. acs.orgnih.govacs.orgnih.gov Organophotoredox hydrodefluorination offers a method for the precise replacement of a single fluorine atom with a hydrogen atom in electron-deficient trifluoromethylarenes. acs.orgnih.gov This process is particularly relevant for creating analogs of existing drug molecules. acs.org
This protocol is operationally simple and tolerates a wide array of functional groups and heterocycles commonly found in medicinal chemistry, including 2-pyridines. acs.orgnih.govacs.org The reaction is typically carried out using an organophotocatalyst, such as 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile (B6292771) (4-DPA-IPN), a hydrogen atom donor like 4-hydroxythiophenol (4-HTP), and a light source. nih.govacs.org Mechanistic studies suggest a reductive quenching cycle where the photocatalyst is reduced by the hydrogen atom donor and then regenerated by the trifluoromethylarene. nih.govnih.gov
Table 2: Key Components for Organophotoredox Hydrodefluorination
| Component | Example | Role |
| Substrate | Electron-deficient trifluoromethylarenes | Precursor to difluoromethyl analog. acs.org |
| Photocatalyst | 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile (4-DPA-IPN) | Mediates the photoredox cycle. acs.org |
| Hydrogen Atom Donor | 4-hydroxythiophenol (4-HTP) | Provides the hydrogen atom for hydrodefluorination. nih.govacs.org |
| Light Source | Blue light | Initiates the photochemical process. nih.govacs.org |
Synthesis of Key Precursors and Strategic Intermediates for Ethyl 2-(difluoromethyl)nicotinate
The synthesis of the target compound, this compound, relies on the availability of key precursors. The synthesis of structurally related compounds, such as ethyl 2-(trifluoromethyl)nicotinate, provides valuable insights into potential synthetic routes. nih.gov Novel routes to 2-trifluoromethyl-nicotinic acid derivatives have been developed from simple fluorinated precursors, which serve as key intermediates in the manufacture of other complex molecules. nih.gov
A common precursor for the ethyl ester is nicotinic acid itself. A general method for the synthesis of ethyl nicotinate (B505614) involves the esterification of nicotinic acid with absolute ethanol (B145695) in the presence of a solid acid catalyst and a solvent like toluene. google.com This reaction is typically carried out at elevated temperatures with subsequent removal of water to drive the reaction to completion. google.com The synthesis of ethyl 2-amino-6-(trifluoromethyl)nicotinate has also been reported, which can serve as a versatile starting material for further derivatization. researchgate.net
Preparation of Halopyridine Precursors for Difluoromethylation Reactions
The synthesis of difluoromethylated nicotinates often proceeds via halopyridine intermediates, where a halogen atom, typically chlorine or fluorine, serves as a leaving group for subsequent nucleophilic substitution or as a handle for cross-coupling reactions. Several methods exist for preparing these crucial precursors.
One direct approach is the late-stage fluorination of substituted pyridines. For instance, 3-substituted pyridines can undergo fluorination with reagents like silver(II) fluoride (B91410) (AgF₂) to selectively yield 2-fluoro-3-substituted pyridine products. Another powerful strategy is nucleophilic aromatic substitution (SNAr). In this method, a pyridine ring activated by electron-withdrawing groups can undergo substitution. A common precursor design involves the nitration of a pyridine derivative, followed by the displacement of the nitro group with a fluoride ion, sourced from reagents like cesium fluoride (CsF), to generate the corresponding fluoropyridine. nih.govnih.gov
Furthermore, functionalized halopyridines can be prepared through methods like the formylation of fluoropyridines. A novel two-step, catalyst-free method involves the reaction of fluoropyridines with a silylformamidine, which exists in equilibrium with its carbene form. This carbene inserts into a C-H bond of the pyridine ring to form an aminal, which is then hydrolyzed to the corresponding aldehyde. acs.org This introduces a functional group onto a pre-halogenated pyridine ring, providing a versatile precursor for further elaboration.
Role of Difluoroacetyl Chlorides in the Synthesis of β-Alkoxyenones
Difluoroacetyl chloride serves as a reactive electrophile for the introduction of the difluoroacetyl group (-COCF₂H). While its specific role in the direct synthesis of β-alkoxyenones is not extensively detailed in the surveyed literature, its reaction with enolates or enol ethers provides insight into its utility for forming related enone structures. Acyl chlorides are highly reactive and can acylate enolate equivalents at either the carbon or oxygen atom. youtube.comyoutube.com
The selective O-acylation of silyl (B83357) enol ethers with acyl fluorides can be achieved using a potassium fluoride/18-crown-6 catalytic system. nih.gov This reaction yields enol esters. By analogy, the reaction of difluoroacetyl chloride with an enol ether or its silyl equivalent could be directed to form a difluoroacetylated enol ether, a key intermediate that contains the core structure of a β-alkoxyenone derivative. The general principle involves the nucleophilic attack of the enolate/enol ether on the electrophilic carbonyl carbon of the acyl chloride. youtube.com Careful selection of reaction conditions and the specific enolate equivalent is crucial to control the regioselectivity of the acylation (C- vs. O-acylation). youtube.com
Synthetic Routes to Fluorinated Pyridine Carboxylic Acid Derivatives
The synthesis of fluorinated pyridine carboxylic acid derivatives is fundamental to accessing the target compound. These routes can involve either introducing a carboxyl group to a pre-fluorinated pyridine or fluorinating a pyridine carboxylic acid derivative.
A direct method involves the nucleophilic aromatic substitution of a nitro-pyridine carboxylate. For example, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate by heating with cesium fluoride in a suitable solvent like DMSO. nih.govnih.gov This demonstrates the feasibility of introducing a fluorine atom onto a pyridine ring that already contains a carboxylic acid ester function.
Other strategies focus on building the molecule through substitution and carboxylation reactions. A concise synthesis of C-3-substituted pyridine-2,4-dicarboxylic acid (2,4-PDCA) derivatives has been reported, which can serve as scaffolds for further modification. nih.govnih.gov Additionally, late-stage carboxylation techniques allow for the introduction of a carboxyl group at a specific position on the pyridine ring. For example, a one-pot protocol for the C-4 selective carboxylation of pyridines has been developed, which proceeds via a copper-catalyzed reaction of pyridylphosphonium salts with CO₂. chemistryviews.org Such methods could be adapted for precursors that already contain a difluoromethyl group.
A summary of representative methods is provided below.
Table 1: Synthetic Approaches to Fluorinated Pyridine Carboxylic Acid Derivatives| Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | Methyl 3-fluoropyridine-4-carboxylate | nih.govnih.gov |
| Pyridine derivatives | Triphenylphosphine, CBr₄, then CuCl, TMEDA, ZnEt₂, CO₂ | Pyridine-4-carboxylic acid derivatives | chemistryviews.org |
| 5-fluoro-3-pyridinecarboxylic acid | Phenol, coupling agents | 3-Pyridinecarboxylic acid, 5-fluoro-, phenyl ester |
Employment of Ethyl Nicotinate and its Derivatives as Starting Materials
Ethyl nicotinate, the ester of nicotinic acid, and its derivatives are versatile starting materials for creating more complex molecules. While direct C-2 difluoromethylation of ethyl nicotinate is challenging, functionalization often proceeds by first modifying the pyridine ring.
One strategy involves activating the pyridine ring as an N-oxide. A photoredox catalytic approach has been developed for the regioselective C-2 or C-4 difluoroalkylation of pyridine N-oxides. This method uses ethyl bromodifluoroacetate as the source of the difluoroacetate (B1230586) radical (•CF₂CO₂Et), which is incorporated into the pyridine skeleton under mild conditions. tandfonline.com The resulting N-oxide can then be deoxygenated to afford the functionalized pyridine.
Another approach involves the use of a halonicotinate precursor. Palladium-catalyzed cross-coupling reactions are a powerful tool for this transformation. For example, a protocol for the difluoromethylation of aryl chlorides has been developed using a palladium catalyst, which is applicable to chloro-nicotinate derivatives like ethyl 2-chloronicotinate. nih.gov The existence of commercial products such as ethyl 6-chloro-2-(difluoromethyl)nicotinate suggests that such coupling strategies with a difluoromethyl source are viable industrial routes. acubiochem.com
Radical difluoromethylation provides another pathway. The direct C-H difluoromethylation of pyridines can be achieved through radical processes using specialized intermediates, although controlling regioselectivity is a key challenge. nih.govnih.gov
Catalytic Approaches in the Synthesis of Difluoromethylated Nicotinates and Related Heterocycles
Catalysis offers elegant solutions for achieving high selectivity and efficiency in the synthesis of complex molecules like difluoromethylated nicotinates and their analogs, including key downstream products like substituted pyrrolidines.
Heterogeneous Catalysis for Selective Reduction Pathways
Heterogeneous catalytic hydrogenation is a cornerstone of synthetic chemistry, providing pathways for the selective reduction of specific functional groups. youtube.comillinois.eduresearchgate.net In the context of ethyl nicotinate and its derivatives, this technique can be used to selectively reduce either the pyridine ring or the ester group, depending on the catalyst and reaction conditions.
The mechanism of heterogeneous catalysis involves the adsorption of reactants onto the surface of a solid catalyst, typically a metal like platinum, palladium, or nickel, supported on a high-surface-area material like carbon or alumina. libretexts.org The catalyst surface activates the reactants, for example by dissociating H₂ into active hydrogen atoms, which are then transferred sequentially to the substrate. libretexts.org
For a substrate like ethyl nicotinate, two primary reduction pathways are possible: hydrogenation of the aromatic pyridine ring to a piperidine (B6355638) ring, or hydrogenolysis of the ester to an alcohol. The chemo-selectivity is governed by the choice of catalyst and conditions. For example, rhodium and ruthenium catalysts are particularly effective for aromatic ring reduction, while copper chromite catalysts are often used for ester hydrogenolysis. illinois.edu A one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotinate (the piperidine derivative) has been achieved using a constrained, chiral heterogeneous catalyst, demonstrating the high level of control possible.
Table 2: Common Heterogeneous Catalysts and Their General Selectivity
| Catalyst | Typical Support | Primary Application/Selectivity | Reference(s) |
|---|---|---|---|
| Palladium (Pd) | Carbon (C), Al₂O₃ | C=C, C≡C hydrogenation, hydrogenolysis | researchgate.net |
| Platinum (Pt) | Carbon (C), Al₂O₃ | Aromatic rings, aldehydes, ketones | illinois.edu |
| Rhodium (Rh) | Carbon (C), Alumina (Al₂O₃) | Aromatic and heterocyclic rings at low pressure/temp | illinois.edu |
| Ruthenium (Ru) | Carbon (C), Alumina (Al₂O₃) | Aromatic rings (often requires higher pressure/temp) | illinois.edu |
| Raney Nickel (Ra-Ni) | None (alloy sponge) | Wide range of functional groups including C=O, C≡N | researchgate.net |
Asymmetric Synthesis Strategies for Enantiomerically Enriched Difluoromethylated Pyrrolidines
Pyrrolidines are important heterocyclic structures found in many bioactive molecules and are often accessed via the reduction of pyridine rings. The asymmetric synthesis of enantiomerically enriched pyrrolidines, particularly those bearing a difluoromethyl group, is of significant interest. Several powerful strategies have been developed to construct these chiral scaffolds. nih.govmdpi.com
One major approach utilizes the "chiral pool," starting from readily available, enantiopure natural products like L-proline or amino acids. mdpi.comacs.org These starting materials are then elaborated through multi-step sequences to the desired substituted pyrrolidine (B122466).
Catalytic methods offer more flexible and efficient routes. These include:
Enantioselective Lithiation: The deprotonation of an N-Boc-pyrrolidine using a chiral ligand complex, such as s-BuLi/(−)-sparteine, creates a configurationally stable lithiated species that can react with electrophiles to yield enantioenriched 2-substituted pyrrolidines. nih.gov
Catalytic Enantioselective Reductions: The reduction of cyclic imines or related precursors using a chiral catalyst can afford cis- or trans-pyrrolidines with high diastereoselectivity and enantioselectivity. For example, an enzymatic dynamic kinetic resolution (DKR) of a keto ester can produce a syn-1,2-amino alcohol, which is a precursor to a cis-2,5-disubstituted pyrrolidine. nih.gov
Organocatalytic Cycloadditions: Asymmetric [3+2] cycloaddition reactions, often catalyzed by chiral pyrrolidine-derived organocatalysts themselves, can construct the pyrrolidine ring with high stereocontrol. acs.orgthieme-connect.de
While many of these methods have been developed for alkyl or aryl-substituted pyrrolidines, they are conceptually applicable to the synthesis of difluoromethylated analogs. nih.gov The synthesis of related fluorinated structures, such as R-2-(2,5-difluorophenyl)pyrrolidine, demonstrates that these asymmetric strategies are tolerant of fluorine substitution. google.com Furthermore, palladium-catalyzed asymmetric hydroamination of gem-difluoroallenes represents a modern approach to constructing diverse difluoroalkylated nitrogen heterocycles. acs.org
Transition-Metal Catalysis in Carbon-Fluorine Bond Formation
The construction of a C-CF2H bond on an aromatic or heteroaromatic ring is a challenging transformation. Transition-metal catalysis provides a diverse array of methods to achieve this, primarily through cross-coupling reactions or direct C-H functionalization. These strategies often involve the use of palladium or copper catalysts, which can mediate the coupling of a pyridine-based substrate with a suitable difluoromethyl source.
Copper-Catalyzed Difluoromethylation:
Copper catalysis is a prominent method for the difluoromethylation of (hetero)aromatic compounds. These reactions typically employ a copper(I) salt as the catalyst and a difluoromethylating agent. One common approach involves the cross-coupling of a halo-substituted nicotinate, such as ethyl 2-chloronicotinate or ethyl 2-bromonicotinate, with a nucleophilic difluoromethyl source. For instance, a difluoromethyl-zinc reagent (e.g., (CF2H)2Zn) can be used in a Negishi-type cross-coupling. nih.gov In such a reaction, the copper catalyst facilitates the transfer of the difluoromethyl group from zinc to the pyridine ring.
Another copper-catalyzed strategy involves the decarboxylative difluoromethylation. While not directly applicable to the synthesis of this compound from a carboxylic acid precursor at the 2-position without subsequent esterification, this methodology highlights the versatility of copper in C-CF2H bond formation.
Aryl radicals, generated via copper catalysis, can also initiate the cleavage of carbon-iodine bonds in alkyl iodides, with the resulting alkyl radicals coupling with a difluoromethyl zinc reagent. nih.gov This approach has been successfully applied to the late-stage modification of complex molecules. nih.gov
Palladium-Catalyzed Difluoromethylation:
Palladium catalysts are highly effective in a variety of cross-coupling reactions that can be adapted for the synthesis of difluoromethylated arenes and heteroarenes. The Mizoroki-Heck and Suzuki-Miyaura reactions are foundational in this area. mdpi.com For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction could be envisioned between ethyl 2-halonicotinate and a difluoromethyl-containing coupling partner.
Palladium catalysis has also been instrumental in the development of decarbonylative fluoroalkylation reactions. nih.gov In a relevant example, a palladium catalyst system can mediate the coupling of a fluoroalkyl carboxylic acid derivative, such as difluoroacetic anhydride, with an arylboronic acid. nih.gov This type of transformation could potentially be adapted for the synthesis of the target molecule.
Furthermore, palladium-catalyzed C-H activation and functionalization represent a frontier in synthetic chemistry. nih.gov While direct C-H difluoromethylation of nicotinic acid esters remains a significant challenge, progress in the C-H functionalization of electron-deficient heteroarenes offers promise for future developments in this area. nih.gov
The table below summarizes representative examples of transition-metal-catalyzed difluoromethylation reactions that are analogous to potential synthetic routes for this compound.
| Catalyst | Substrate | Difluoromethylating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| CuI | Aryl Iodide | (Me3Si)CF2CO2Et | DMSO or DME | Aryldifluoroacetate | Moderate to Good | |
| Cu(I) | Alkyl Iodide | (CF2H)2Zn | Room Temperature | Alkyl difluoromethane | High | nih.gov |
| Pd(OAc)2 | 2,5-Dibromothiophene | Heteroarene | KOAc, DMA, 140 °C | 2,5-Diheteroarylated thiophene | 79-81 | researchgate.net |
| Pd catalyst | Benzyl Tosylate | Mild conditions | gem-difluoro-2-trifluoromethyl styrene (B11656) derivative | Good | nih.gov | |
| Pd[P(o-Tol)3]2/SPhos | Arylboronate ester | Difluoroacetic anhydride | Room Temperature | Difluoromethylated arene | Not specified | nih.gov |
Chemical Reactivity and Transformations of Ethyl 2 Difluoromethyl Nicotinate and Its Derivatives
Investigation of Cyclization Reactions Leading to Fused Heterocyclic Systems
The strategic placement of functional groups in ethyl 2-(difluoromethyl)nicotinate derivatives makes them ideal precursors for constructing fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry.
Formation of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles with significant biological activity. Their synthesis often involves the cyclization of appropriately substituted pyridine (B92270) derivatives. For instance, the acylation of o-aminonicotinonitrile derivatives, followed by intramolecular heterocyclization, is a common strategy to afford pyrido[2,3-d]pyrimidines. nih.gov This approach allows for the introduction of various substituents onto the pyrimidine (B1678525) ring. nih.gov Another method involves the condensation of a preformed N-substituted pyrimidine-4-amine bearing a functional group like an aldehyde, ester, or nitrile at the C5 position. nih.gov This disconnection of the C5-C6 and C7-N8 bonds of the target pyridopyrimidine system provides a versatile route to a wide array of derivatives. nih.gov
A notable example is the synthesis of a key intermediate for Palbociclib, which starts from 5-bromo-2,4-dichloropyrimidine. nih.gov This is followed by substitution with cyclopentyl amine, a palladium-catalyzed coupling with crotonic acid, and subsequent intramolecular cyclization to yield the pyrido[2,3-d]pyrimidine core. nih.gov Furthermore, Michael addition of a 2-aryl substituted methyl acrylate (B77674) to a pyrimidinone can lead to 4-oxopyridopyrimidines, which can be further functionalized. nih.gov
Synthesis of 1,2,4-Triazole (B32235) Fused Pyridine Derivatives
The 1,2,4-triazole moiety is another important pharmacophore frequently fused to other heterocyclic rings to enhance biological activity. nih.gov The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved from 2-aminopyridines through the cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions with trifluoroacetic anhydride. organic-chemistry.org Other methods include copper-catalyzed sequential N-C and N-N bond-forming oxidative coupling reactions and PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org An environmentally friendly approach utilizes an I2/KI-mediated oxidative N-N bond formation from N-aryl amidines. organic-chemistry.org
Cyclizations to Difluoromethyl-Containing Pyrazoles, Isoxazoles, and Pyrimidines
The difluoromethyl group can be incorporated into various five- and six-membered heterocyclic rings. For example, novel fused pyrazolo[3',4':4,5]thiazolo[3,2-b] nih.govCurrent time information in Bangalore, IN.rsc.org-triazole and isoxazolo[3',4':4,5]thiazolo[3,2-b] nih.govCurrent time information in Bangalore, IN.rsc.org-triazole moieties have been synthesized from 4-methyl benzoyl thiosemicarbazide (B42300) through reactions with appropriate reagents. researchgate.net These reactions demonstrate the versatility of building complex heterocyclic systems containing the difluoromethyl group.
Studies on Nucleophilic and Electrophilic Substitution Reactions at the Difluoromethyl Group
The difluoromethyl (CF2H) group, while generally considered stable, can participate in substitution reactions under specific conditions. Due to its electron-withdrawing nature, direct nucleophilic substitution at the difluoromethyl carbon is challenging. However, the acidity of the C-H bond in the CF2H group allows for deprotonation to form a difluoromethyl carbanion (Ar-CF2⁻). nih.gov This nucleophilic species can then react with a variety of electrophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds at the benzylic position. nih.gov This strategy effectively unmasks the difluoromethyl group as a nucleophile. nih.gov
Conversely, electrophilic substitution directly on the difluoromethyl group is not a common transformation. The focus of electrophilic reactions involving this moiety is typically on the aromatic or heterocyclic ring to which it is attached.
Ester and Amide Functional Group Transformations
The ester and amide functionalities in derivatives of this compound are amenable to a range of standard chemical transformations. The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. evitachem.com It can also be converted to various amides through reaction with amines. nih.gov These transformations are crucial for generating libraries of compounds with diverse properties and for introducing functionalities that can participate in further synthetic manipulations. For instance, the amide group can be a key participant in cyclization reactions to form heterocyclic rings. nih.gov
Hydrogenation and Reduction Pathways of Difluoromethylated Compounds
The reduction of difluoromethylated compounds can lead to valuable synthetic intermediates. While the difluoromethyl group itself is generally resistant to catalytic hydrogenation under standard conditions, other functional groups within the molecule can be selectively reduced. For example, the pyridine ring of a pyrrolo[2,3-d]pyrimidine derivative can be hydrogenated using a rhodium catalyst in a pressurized hydrogen atmosphere to yield an enantiomerically enriched piperidine (B6355638). google.com
In some cases, the difluoromethyl group can be derived from a trifluoromethyl group through reductive processes. For example, trifluoroethyl sulfones can be converted to difluoromethyl compounds after a series of reductive treatments. acs.org This highlights an indirect pathway to access difluoromethylated structures.
Advanced Applications of Ethyl 2 Difluoromethyl Nicotinate in Organic Synthesis Research
Utility as a Versatile Building Block for the Assembly of Complex Molecular Architectures
The reactivity of ethyl 2-(difluoromethyl)nicotinate allows it to serve as a versatile building block in the construction of more complex molecular frameworks. The ester functionality can undergo a variety of transformations, such as hydrolysis, amidation, and reduction, to introduce diverse functional groups. The difluoromethyl group, a bioisostere of a hydroxyl or thiol group, can influence the molecule's steric and electronic properties, which is advantageous in designing compounds with specific biological activities.
The pyridine (B92270) core itself offers multiple sites for further functionalization through various organic reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This versatility enables chemists to systematically modify the structure of the parent compound and build a library of derivatives for further investigation.
Role in the Research and Development of Novel Pharmacologically Relevant Scaffolds
The difluoromethyl-substituted pyridine motif is a key feature in many biologically active compounds. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Consequently, this compound is an attractive starting material for the synthesis of novel drug candidates.
Research in this area focuses on utilizing this building block to create new scaffolds that can be further elaborated to target specific enzymes or receptors. For instance, derivatives of this compound are being investigated for their potential as inhibitors of various enzymes implicated in disease pathways. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties.
Application in Agrochemistry Research and Development
In the field of agrochemistry, the development of new and effective pesticides and herbicides is crucial. The introduction of fluorinated groups into agrochemical candidates has been a successful strategy to enhance their efficacy and selectivity. The difluoromethyl group in this compound can impart favorable properties to new potential agrochemicals, such as increased potency and improved metabolic stability in target pests and weeds.
Researchers are exploring the synthesis of novel insecticides, fungicides, and herbicides starting from this compound. The aim is to develop compounds with novel modes of action to combat the growing issue of resistance to existing agrochemicals. The versatility of this building block allows for the creation of a diverse range of structures for biological screening.
Development of Radiolabeling Precursors for Isotopic Incorporation Studies
Isotopically labeled compounds are indispensable tools in drug discovery and development for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. This compound can serve as a precursor for the introduction of radioactive isotopes, such as fluorine-18 (B77423) ([¹⁸F]), into molecules for use in positron emission tomography (PET) imaging.
While direct radiolabeling of the difluoromethyl group is challenging, the pyridine ring and the ethyl ester group offer positions for the introduction of a radiolabel. For example, the ethyl ester can be hydrolyzed and the resulting carboxylic acid can be coupled with a radiolabeled amine. Alternatively, the pyridine ring can be modified to incorporate a leaving group that can be displaced by a radioactive fluoride (B91410) ion. The development of such radiolabeled tracers is crucial for non-invasively studying the in vivo behavior of potential drug candidates derived from this scaffold. nih.gov
Mechanistic and Theoretical Investigations of Ethyl 2 Difluoromethyl Nicotinate Systems
Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Molecular Interactions
Computational chemistry provides powerful tools for investigating molecular properties at the electronic level. For Ethyl 2-(difluoromethyl)nicotinate, these methods can predict its geometry, stability, and reactive behavior, offering insights that complement experimental findings.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to optimize molecular structures and calculate electronic properties. nih.govnih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would provide a detailed picture of its three-dimensional geometry and the distribution of electrons within the molecule. nih.gov Such studies on related nicotinic acid derivatives have been performed to compare theoretical parameters with experimental data, showing good correlation. nih.govnih.gov This analysis is fundamental for understanding the molecule's intrinsic stability and the electronic effects of the difluoromethyl group on the pyridine (B92270) ring.
Analysis of Electrostatic Potential (ESP) Maps and Fukui Functions for Reactive Site Identification
The Molecular Electrostatic Potential (MEP), or ESP, map is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, an ESP map would be expected to show regions of negative potential (colored red) around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating their nucleophilic character. Conversely, regions of positive potential (colored blue) would likely be found around the hydrogen atoms, particularly the one on the difluoromethyl group.
Fukui functions take this analysis a step further by quantifying the change in electron density at a specific point when the total number of electrons in the system changes. This allows for a precise, atom-centered prediction of reactivity. By calculating the Fukui functions, one could identify which atoms are most likely to accept an electron (electrophilic attack) and which are most likely to donate an electron (nucleophilic attack), providing a more refined guide to the molecule's chemical behavior than ESP maps alone.
Characterization of Energy Parameters, including HOMO and LUMO Gaps
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in molecular orbital theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. epstem.net
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and thus more reactive. epstem.net For instance, a computational study on a related compound, ethyl 5-amino-2-bromoisonicotinate, determined a HOMO-LUMO gap of 4.0931 eV, suggesting significant stability. nih.gov A similar analysis for this compound would quantify the electronic influence of the CHF2 group. From these orbital energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity profile.
Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: Values are illustrative and based on typical results for similar heterocyclic compounds.)
| Parameter | Formula | Description | Hypothetical Value |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -3.1 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 4.1 eV |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 7.2 eV |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 3.1 eV |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | 5.15 eV |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.05 eV |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity | 0.24 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic power of the molecule | 6.46 eV |
Topological Analysis of Electron Density through Atoms in Molecules (AIM) and Electron Localization Function (ELF) Maps
The theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. By analyzing the topological properties of the electron density at bond critical points (BCPs), AIM can characterize the nature of chemical bonds, distinguishing between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions.
The Electron Localization Function (ELF) offers a complementary perspective by mapping regions of high electron localization, which correspond to chemical bonds and lone pairs. An ELF analysis of this compound would visually demarcate the covalent bonds (C-C, C-H, C-N, C=O, C-O, C-F) and the lone pair electrons on the nitrogen and oxygen atoms, providing a clear, intuitive picture of the molecule's electronic structure.
Mechanistic Pathways of Difluoromethyl Group Introduction and Transformation
A likely precursor for the synthesis would be an activated form of ethyl nicotinate (B505614), such as ethyl 2-chloronicotinate or ethyl 2-bromonicotinate. The difluoromethyl group could then be installed via a metal-catalyzed cross-coupling reaction or a radical process.
One potential mechanism involves the use of a difluoromethylating agent like difluoromethyltriflate, which can serve as a source for the CHF2 group. nih.gov The reaction could proceed through a transition metal-catalyzed cycle (e.g., using copper or palladium). In a hypothetical copper-catalyzed mechanism, an oxidative addition of the ethyl 2-halonicotinate to a low-valent copper species would form an organocopper intermediate. This intermediate could then undergo transmetalation with a difluoromethyl-metal reagent or react with a nucleophilic difluoromethyl source. The final step would be reductive elimination, yielding the desired this compound and regenerating the copper catalyst.
Alternatively, a radical mechanism could be employed. This would involve the generation of a difluoromethyl radical (•CHF2) from a suitable precursor (e.g., using a radical initiator). This highly reactive radical could then attack the electron-deficient pyridine ring of ethyl nicotinate, likely at the C2 or C4 position. Subsequent loss of a hydrogen atom would lead to the formation of the final aromatized product. The regioselectivity of the attack would be influenced by the electronic properties of the substituted pyridine ring.
Studies on Reaction Selectivity, Regioselectivity, and Stereochemical Outcomes
While specific mechanistic and theoretical studies on this compound are not extensively documented in publicly available literature, its reactivity, particularly in terms of reaction selectivity, regioselectivity, and stereochemistry, can be predicted based on the established principles of organic chemistry and the behavior of analogous substituted pyridine systems. The electronic properties of the difluoromethyl and ethyl carboxylate groups are the primary determinants of the molecule's reactivity.
The difluoromethyl group (-CHF2) at the C2 position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect, combined with the electron-withdrawing nature of the ethyl carboxylate group at the C3 position, significantly lowers the electron density of the pyridine ring. This deactivation of the ring makes it more susceptible to nucleophilic attack and influences the regioselectivity of various transformations.
A key area of reactivity for electron-deficient pyridine rings is nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com In such reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. The presence of strong electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex. masterorganicchemistry.comyoutube.com For this compound, the positions most activated towards nucleophilic attack are C4 and C6, as the negative charge in the corresponding Meisenheimer intermediates can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and further stabilized by the electron-withdrawing substituent at C2.
The regioselectivity of such a substitution would be highly dependent on the reaction conditions and the nature of the nucleophile. Computational studies on similar electron-poor aromatic systems have shown that the relative stability of the isomeric σ-complex intermediates can be used to quantitatively predict the regioisomeric distribution in kinetically controlled nucleophilic aromatic substitution reactions. epa.gov
The principles of regioselectivity are also pertinent in reactions involving the functionalization of the pyridine ring. For example, in electrophilic aromatic substitution, which is generally disfavored due to the electron-deficient nature of the ring, any reaction would be expected to occur at the positions least deactivated by the electron-withdrawing groups. youtube.com
Below are interactive tables illustrating the expected regioselectivity in nucleophilic aromatic substitution reactions on a hypothetical chloro-substituted derivative of this compound.
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of a Monochloro-Substituted this compound Derivative
| Starting Material | Position of Chlorine | Predicted Major Product | Predicted Minor Product | Rationale for Selectivity |
| Ethyl 4-chloro-2-(difluoromethyl)nicotinate | C4 | Substitution at C4 | - | C4 is highly activated by the cumulative electron-withdrawing effects of the nitrogen atom and the C2-substituent. |
| Ethyl 6-chloro-2-(difluoromethyl)nicotinate | C6 | Substitution at C6 | - | C6 is highly activated by the nitrogen atom and the C2-substituent. |
| Ethyl 5-chloro-2-(difluoromethyl)nicotinate | C5 | Substitution at C5 | Substitution at other positions | C5 is less activated compared to C4 and C6, leading to lower reactivity and potentially a mixture of products. |
In-Depth Spectroscopic Analysis of this compound Remains Elusive
A thorough review of available scientific literature and chemical databases has revealed a significant gap in the experimental data for the compound this compound. While the synthesis and properties of many related difluoromethylated and nicotinate compounds are well-documented, specific, publicly accessible spectroscopic and analytical data required for a detailed article on this compound could not be located.
The planned article, intended to focus on "Advanced Spectroscopic and Analytical Techniques for Research on this compound," cannot be accurately generated without the foundational experimental results. Key data, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS and HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy, are not present in the searched scientific papers and repositories for this specific molecule.
Consequently, the creation of the requested detailed analysis, complete with data tables and in-depth research findings for each specified analytical technique, is not possible at this time. Writing such an article would require access to primary research data that is not currently available in the public domain.
Advanced Spectroscopic and Analytical Techniques for Research on Ethyl 2 Difluoromethyl Nicotinate
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For Ethyl 2-(difluoromethyl)nicotinate, the chromophore responsible for UV absorption is the pyridine (B92270) ring, substituted with an electron-withdrawing difluoromethyl group and an ester group.
The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the aromatic pyridine ring and the carbonyl group of the ester. The pyridine ring itself exhibits characteristic absorptions, which are modulated by the substituents. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the ester can participate in n → π* transitions.
Due to the presence of the pyridine nucleus, characteristic electronic transitions are anticipated. The π-system of the pyridine ring gives rise to intense π → π* transitions, typically observed at shorter wavelengths. The non-bonding electrons on the nitrogen and oxygen atoms can undergo lower energy n → π* transitions, which are generally of lower intensity. The presence of the difluoromethyl group, an electron-withdrawing substituent, is likely to cause a hypsochromic (blue) shift in the absorption maxima compared to unsubstituted ethyl nicotinate (B505614).
A summary of the expected electronic transitions for this compound is presented in the table below. The exact absorption maxima (λmax) would need to be determined experimentally.
| Expected Electronic Transition | Associated Chromophore | Anticipated Wavelength Region | Relative Intensity |
| π → π | Pyridine ring | Shorter wavelength (UV region) | High |
| n → π | Pyridine nitrogen, Carbonyl oxygen | Longer wavelength (UV region) | Low |
Table 1: Predicted UV-Vis Electronic Transitions for this compound. The exact values for λmax require experimental verification.
Advanced Techniques for Molecular Adsorption and Surface Studies
The interaction of this compound with surfaces is critical for applications in areas such as catalysis and materials science. Understanding its adsorption behavior at a molecular level requires specialized surface-sensitive techniques.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed structural information about molecules adsorbed on or near the surface of plasmonic nanostructures, typically made of gold or silver. Theoretical SERS studies, often employing density functional theory (DFT), can predict the SERS spectrum of a molecule and provide insights into its adsorption geometry and interaction with the metal surface. aip.orgaip.org
For this compound, theoretical SERS studies would likely model its adsorption on a silver or gold surface. The pyridine nitrogen atom, with its lone pair of electrons, is a primary site for interaction with the metal surface. mdpi.com The molecule is expected to adsorb onto the surface primarily through this nitrogen atom, likely in a vertical or tilted orientation. osti.gov This interaction would lead to a significant enhancement of the Raman signals of the vibrational modes localized on the pyridine ring.
The theoretical SERS spectrum would be characterized by the enhancement of specific vibrational modes. The ring breathing and stretching modes of the pyridine ring are expected to be particularly intense in the SERS spectrum. The vibrations of the difluoromethyl and ethyl ester groups may also be enhanced, providing further information about the molecule's orientation and conformation upon adsorption.
A qualitative prediction of the enhanced vibrational modes in a theoretical SERS spectrum of this compound is provided in the table below.
| Vibrational Mode | Functional Group | Expected SERS Enhancement | Rationale |
| Ring breathing | Pyridine ring | Strong | Proximity to the metal surface through the nitrogen atom. |
| Ring stretching (C=C, C=N) | Pyridine ring | Strong | Significant change in polarizability during vibration. |
| C-H in-plane bending | Pyridine ring | Moderate | Enhanced due to surface interaction. |
| C-F stretching | Difluoromethyl group | Moderate to Weak | Depends on the orientation relative to the surface. |
| C=O stretching | Ethyl ester group | Moderate | Potential for interaction with the surface. |
Table 2: Predicted Enhancement of Vibrational Modes in the Theoretical SERS Spectrum of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is invaluable for confirming its identity and assessing its purity. iisc.ac.inresearchgate.net
The gas chromatography component separates the compound from any impurities based on their different boiling points and interactions with the stationary phase of the GC column. The retention time of the compound is a characteristic property under specific GC conditions.
Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern provide a unique fingerprint of the molecule's structure. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of this compound.
The fragmentation pattern arises from the cleavage of specific bonds within the molecule. For this compound, key fragmentation pathways are expected to involve the loss of the ethoxy group (-OCH2CH3), the entire ester group (-COOCH2CH3), and potentially the difluoromethyl group (-CHF2). The stability of the resulting fragments, particularly those containing the aromatic pyridine ring, will dictate the major peaks observed in the mass spectrum.
A table of predicted major fragments in the electron impact mass spectrum of this compound is presented below.
| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |
| [M]+ | 201 | Molecular ion |
| [M - OCH2CH3]+ | 156 | Loss of the ethoxy group |
| [M - COOCH2CH3]+ | 128 | Loss of the ethyl ester group |
| [Py-CHF2]+ | 128 | Pyridine ring with difluoromethyl group |
| [Py-CO]+ | 106 | Loss of CO from an intermediate |
| [C5H4N]+ | 78 | Pyridine ring |
Table 3: Predicted Major Fragments in the Electron Impact Mass Spectrum of this compound.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(difluoromethyl)nicotinate, and how can reaction conditions be optimized for higher yields?
this compound can be synthesized via nickel-catalyzed cross-coupling reactions using 1-bromo-2-(difluoromethyl)pyridine derivatives. A reported method involves reacting ethyl nicotinate precursors with difluoromethylating agents (e.g., bromodifluoromethane) in the presence of Ni(PPh₃)Br₂, 4,4′-ditBu-bpy ligands, and molecular sieves in DMPU solvent at elevated temperatures (80–100°C). Yield optimization (up to 67%) requires strict control of ligand-to-metal ratios, solvent purity, and reaction time . Characterization via ¹H NMR, ¹⁹F NMR, and GC-MS confirms product identity.
Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?
Key techniques include:
- ¹H NMR : Signals for the ethyl ester group (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and pyridine protons (δ 8.5–9.0 ppm).
- ¹⁹F NMR : Distinct doublets for the difluoromethyl group (δ -110 to -120 ppm, J ≈ 240 Hz).
- GC-MS : Molecular ion peaks matching the molecular formula (C₉H₉F₂NO₂, MW 213.17 g/mol). Cross-referencing with PubChem data ensures accuracy .
Q. What safety protocols are critical when handling this compound in the lab?
Based on analogs like 4-Bromo-2-(trifluoromethyl)aniline, this compound may cause skin/eye/respiratory irritation. Use PPE (gloves, goggles, fume hood), avoid inhalation, and store in ventilated areas. In case of exposure, rinse with water for 15 minutes and seek medical attention. Conduct a risk assessment for compatibility with solvents and reagents .
Advanced Research Questions
Q. How does the difluoromethyl group influence the reactivity of this compound in cross-coupling reactions compared to trifluoromethyl or methyl analogs?
The difluoromethyl group (-CF₂H) enhances electrophilicity at the pyridine C2 position due to electron-withdrawing effects, facilitating nucleophilic aromatic substitution or metal-catalyzed coupling. Unlike trifluoromethyl (-CF₃), -CF₂H retains a reactive C-F bond, enabling further functionalization. Comparative kinetic studies (e.g., Hammett plots) and DFT calculations can quantify these effects .
Q. What computational models predict the transdermal permeability of this compound for drug delivery applications?
Apply Fick’s second law of diffusion to calculate steady-state flux (Jss) using partition coefficients (logP) and diffusion coefficients (D) derived from experimental permeation data. Incorporate Michaelis-Menten kinetics to account for esterase-mediated hydrolysis in skin layers. Validate models with in vitro assays using human epidermis .
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
Discrepancies may arise from ligand purity, solvent hygroscopicity, or trace oxygen. Systematic DOE (Design of Experiments) approaches can isolate variables:
- Ligand screening : Test bidentate vs. monodentate ligands.
- Solvent drying : Compare yields using molecular sieves vs. inert gas sparging.
- Catalyst loading : Optimize Ni/PPh₃ ratios (e.g., 1:2 to 1:4). Statistical tools (ANOVA) identify significant factors .
Q. What strategies enable the incorporation of this compound into agrochemical inhibitors targeting complex II enzymes?
Structural analogs (e.g., A.3.32–A.3.39 in patent EP2023) demonstrate that pyridine-3-carboxamides with difluoromethyl groups inhibit succinate dehydrogenase. Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to the Qp site of complex II. Synthesize derivatives with varied ester groups and test in vitro enzyme inhibition assays .
Methodological Guidance
Q. How to design a PICOT framework for studying this compound’s anti-inflammatory potential?
- Population : In vitro macrophage models (e.g., RAW 264.7 cells).
- Intervention : Treatment with this compound (1–100 µM).
- Comparison : Positive controls (e.g., dexamethasone).
- Outcome : TNF-α/IL-6 suppression (ELISA).
- Time : 24–48 hr exposure. Use PubMed and SciFinder to identify relevant biomarkers and refine search terms (e.g., "nicotinate derivatives + inflammation") .
Q. What analytical workflows validate the metabolic stability of this compound in hepatic microsomes?
- Incubation : Compound (10 µM) + NADPH-regenerating system in human liver microsomes (37°C, 0–60 min).
- Sampling : Quench with acetonitrile at intervals.
- Analysis : LC-MS/MS to quantify parent compound and metabolites.
- Data : Calculate t½ and intrinsic clearance (CLint) using first-order decay models .
Q. How to troubleshoot low reproducibility in NMR spectra of this compound?
Common issues include:
- Solvent impurities : Use deuterated solvents (e.g., CDCl₃) with <1% H₂O.
- Shimming errors : Calibrate the NMR magnet before runs.
- Sample degradation : Store under inert gas at -20°C.
Cross-check with reference spectra from PubChem or synthetic literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
